Isocyanocyclopropane

Catalog No.
S755788
CAS No.
58644-53-4
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocyanocyclopropane

CAS Number

58644-53-4

Product Name

Isocyanocyclopropane

IUPAC Name

isocyanocyclopropane

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2

InChI Key

AMIXWJQKUQVEEC-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1CC1

Canonical SMILES

[C-]#[N+]C1CC1

The exact mass of the compound Cyclopropyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isocyanocyclopropane (cyclopropyl isocyanide) is a highly reactive, low-molecular-weight aliphatic isocyanide (MW 67.09 g/mol) characterized by its high volatility (boiling point ~72.9 °C) and distinct cyclopropyl structural rigidity [1]. As a critical C-N building block, it is predominantly utilized in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi, Passerini, and Joullié-Ugi reactions to directly incorporate a cyclopropylamide moiety into complex scaffolds . In medicinal chemistry and advanced organic synthesis, the cyclopropyl group is highly valued for imparting metabolic stability and conformational constraint while maintaining a small steric footprint. However, its high volatility, intense odor, and the toxicity of its synthetic precursors make direct procurement a critical strategy for streamlining laboratory workflows and minimizing exposure to hazardous dehydrating agents [1].

Substituting isocyanocyclopropane with more common aliphatic analogs, such as tert-butyl isocyanide or isopropyl isocyanide, fundamentally alters the steric profile and downstream pharmacological properties of the resulting compounds . While tert-butyl isocyanide is often preferred in early methodology screening due to its lower volatility and ease of handling, it introduces a bulky, highly branched group that cannot replicate the unique bond angles and reduced steric footprint of the cyclopropyl ring. Furthermore, attempting to substitute direct procurement with in-house synthesis from cyclopropylamine and formamide requires the use of harsh dehydrating agents (e.g., POCl3, Burgess reagent, or triphosgene) and complex purification steps to isolate the highly volatile product (BP ~73 °C), leading to significant yield losses and increased safety risks [1]. Consequently, exact procurement is necessary for both structural fidelity and operational efficiency.

Operational Efficiency: Direct Procurement vs. In-House Synthesis

The in-house preparation of cyclopropyl isocyanide is notoriously challenging due to its high volatility (boiling point 72.9 °C) and intense odor, which complicate purification. In the synthesis of the antiviral agent Telaprevir, researchers noted that the relative volatility and unpleasant smell of cyclopropyl isocyanide made its isolation and purification 'troublesome,' prompting attempts to generate it in situ using the Burgess reagent [1]. However, in situ generation introduces complex byproducts and limits reaction scope. Direct procurement of the isolated compound eliminates the need for hazardous dehydrating agents and bypasses the 2-3 synthetic steps typically required, directly improving processability and workflow safety [1].

Evidence DimensionSynthetic steps and handling complexity
Target Compound DataProcured cyclopropyl isocyanide (0 preparation steps, ready for direct IMCR use)
Comparator Or BaselineIn-house synthesized cyclopropyl isocyanide
Quantified DifferenceEliminates 2-3 synthetic steps and avoids distillation of a highly volatile (BP ~73 °C), toxic intermediate
ConditionsMulticomponent reaction workflows (e.g., Passerini/Ugi reactions)

Bypassing the hazardous and yield-limiting in-house synthesis of this volatile isocyanide significantly reduces laboratory risk and accelerates library generation.

Reactivity Divergence in Electrochemical Carboamidation

Cyclopropyl isocyanide exhibits a distinct electrochemical reactivity profile compared to standard aliphatic isocyanides. In the divergent electrochemical carboamidation of cyclic amines, the use of tert-butyl isocyanide under standard anodic oxidation conditions successfully yields the desired Ugi-type carboamidation products [1]. In stark contrast, cyclopropyl isocyanide afforded only traces of the expected products alongside numerous unidentified side products under the identical standard conditions [1]. This demonstrates that cyclopropyl isocyanide is not a plug-and-play substitute for tert-butyl isocyanide in electrochemical setups, requiring specific condition optimization to accommodate its unique electronic and steric properties.

Evidence DimensionProduct yield in standard electrochemical carboamidation
Target Compound DataCyclopropyl isocyanide (Trace yield of expected products under standard 20V conditions)
Comparator Or Baselinetert-butyl isocyanide (Successful formation of major Ugi-type products)
Quantified DifferenceComplete divergence in reaction pathway (Trace vs. Major product)
ConditionsElectrochemical oxidation of cyclic amines in standard conditions (e.g., CH2Cl2/MeOH)

Buyers developing electrochemical methodologies must procure the exact cyclopropyl isocyanide to optimize specific voltage and solvent conditions, as standard tert-butyl baseline data does not translate.

Yield Equivalency in Joullié-Ugi Three-Component Reactions (JU-3CR)

Despite its distinct structural properties, cyclopropyl isocyanide maintains robust reactivity in complex multicomponent frameworks. In a ZnCl2-mediated Joullié-Ugi three-component reaction used to prepare phosphorylated N-acylaziridines, cyclopropyl isocyanide successfully reacted with 2H-azirines and carboxylic acids to deliver the corresponding products in 60-80% yields [1]. This performance is quantitatively comparable to the yields obtained using the benchmark tert-butyl isocyanide and cyclohexyl isocyanide [1]. This confirms that while cyclopropyl isocyanide provides unique structural constraints to the final molecule, it does not compromise the overall efficiency of the IMCR process.

Evidence DimensionChemical yield in JU-3CR
Target Compound DataCyclopropyl isocyanide (60-80% yield of N-acylaziridines)
Comparator Or Baselinetert-butyl isocyanide and cyclohexyl isocyanide
Quantified DifferenceComparable yields (60-80% range) across different aliphatic isocyanides
ConditionsZnCl2-catalyzed reaction of phosphorylated 2H-azirines, carboxylic acids, and isocyanides in THF

Procurement of cyclopropyl isocyanide allows chemists to introduce valuable cyclopropyl groups into complex scaffolds without suffering the yield penalties often associated with highly strained or volatile reagents.

Synthesis of Cyclopropyl-Constrained Peptidomimetics via Ugi/Passerini Reactions

Cyclopropyl isocyanide is the reagent of choice for directly installing cyclopropylamide moieties in peptidomimetics and drug-like scaffolds. Its use in Ugi 4-component and Passerini 3-component reactions allows for the rapid generation of libraries where the cyclopropyl group provides critical metabolic stability and conformational rigidity, as demonstrated in the synthetic pathways toward the hepatitis C drug Telaprevir [1].

Development of Novel Bicyclic Hydantoins and Heterocycles

In library generation for high-throughput screening, cyclopropyl isocyanide is utilized in Ugi-Joullié reaction/cyclization sequences to produce fused bicyclic hydantoins. The specific use of the cyclopropyl variant enables the exploration of unique chemical space that bulkier isocyanides like tert-butyl isocyanide cannot access due to steric hindrance[2].

Advanced Electrochemical Multicomponent Methodologies

Because cyclopropyl isocyanide exhibits distinct reactivity profiles under anodic oxidation compared to standard aliphatic isocyanides, it is a critical substrate for researchers optimizing divergent electrochemical carboamidation protocols. Procuring the pure compound is essential for accurately mapping voltage and solvent requirements for cyclopropyl-specific electrochemical transformations [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (95.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

Cyclopropyl isocyanide

Dates

Last modified: 08-15-2023

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